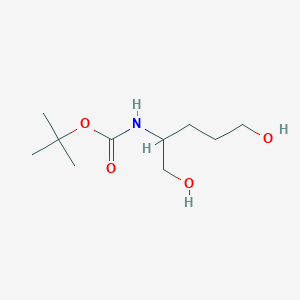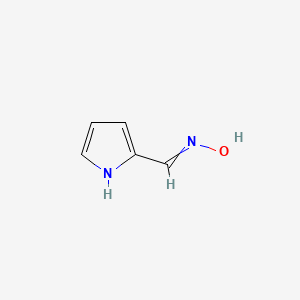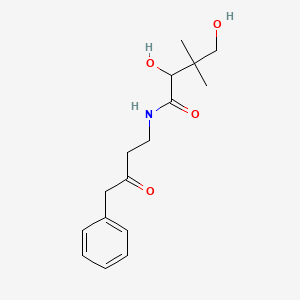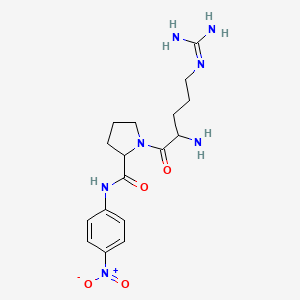
L-Arg-Pro-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arg-Pro-pNA, also known as L-arginyl-prolyl-p-nitroanilide, is a chromogenic substrate used in various biochemical assays. This compound is particularly significant in the study of proteolytic enzymes, where it serves as a substrate that releases a chromophore upon enzymatic cleavage. The chromophore, p-nitroaniline, produces a yellow color that can be quantified spectrophotometrically, making it a valuable tool in enzymology and diagnostic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arg-Pro-pNA typically involves the stepwise assembly of the peptide chain followed by the attachment of the chromophore. The process begins with the protection of the amino groups of L-arginine and L-proline. These protected amino acids are then coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The final step involves the deprotection of the amino groups and the attachment of p-nitroaniline to the C-terminus of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .
化学反応の分析
Types of Reactions
L-Arg-Pro-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between L-proline and p-nitroaniline releases p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs under physiological conditions, with the presence of specific proteolytic enzymes such as trypsin or thrombin. The reaction is often carried out in buffered solutions at neutral pH and body temperature (37°C) to mimic physiological conditions .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, a yellow chromophore that absorbs light at 405 nm. This product is used as an indicator of enzymatic activity in various assays .
科学的研究の応用
L-Arg-Pro-pNA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used to study the kinetics and specificity of proteolytic enzymes. By measuring the rate of p-nitroaniline release, researchers can determine enzyme activity and substrate specificity .
Biology
In biological research, this compound is employed in assays to quantify the activity of proteases in various biological samples. This is particularly useful in studying the role of proteases in physiological and pathological processes .
Medicine
In medicine, this compound is used in diagnostic assays to detect and quantify protease activity in clinical samples. This is important for diagnosing conditions such as coagulation disorders and inflammatory diseases .
Industry
In the industrial sector, this compound is used in quality control processes to ensure the activity and purity of proteolytic enzymes used in pharmaceutical and biotechnological applications .
作用機序
The mechanism of action of L-Arg-Pro-pNA involves its cleavage by specific proteolytic enzymes. The peptide bond between L-proline and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This chromophore absorbs light at 405 nm, allowing for its quantification using spectrophotometric methods. The rate of p-nitroaniline release is directly proportional to the enzyme activity, making this compound a valuable tool for studying proteolytic enzymes .
類似化合物との比較
L-Arg-Pro-pNA is unique in its specificity for certain proteolytic enzymes and its chromogenic properties. Similar compounds include:
Tos-Gly-Pro-Arg-pNA: Used in assays for thrombin activity.
Bz-Arg-pNA: Used for trypsin activity assays.
Ac-Ile-Glu-Ala-Arg-pNA: Used in endotoxin quantification assays.
These compounds share the common feature of releasing p-nitroaniline upon enzymatic cleavage, but they differ in their peptide sequences and enzyme specificities, highlighting the versatility and specificity of this compound .
特性
分子式 |
C17H25N7O4 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
1-[2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H25N7O4/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21) |
InChIキー |
IUMFVSMNETWFNX-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13395728.png)
![2-Methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13395734.png)
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid](/img/structure/B13395735.png)
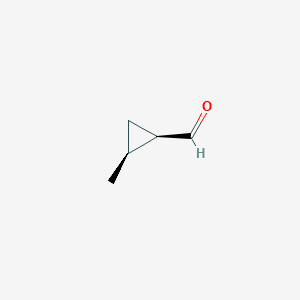
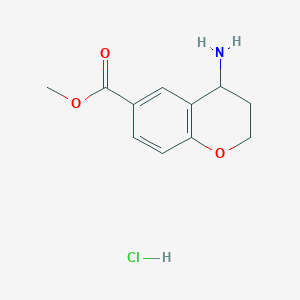
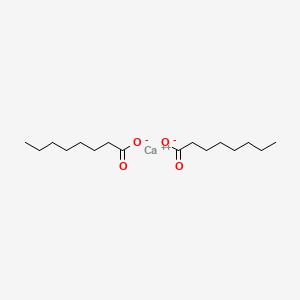
[(naphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13395760.png)
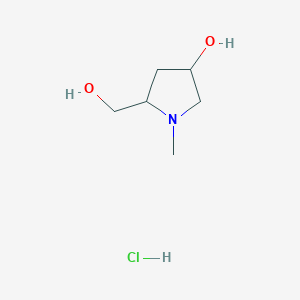
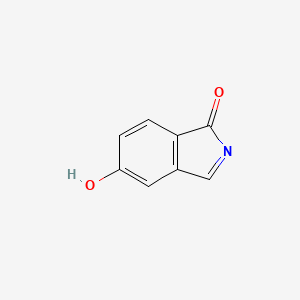
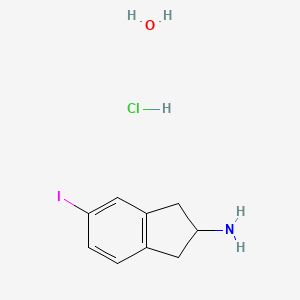
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13395794.png)
